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Abstract
Tingenone is a naturally occurring quinonoid triterpene that has garnered significant interest

within the scientific community due to its complex chemical architecture and potential

therapeutic applications. This technical guide provides an in-depth analysis of the chemical

structure and stereochemistry of Tingenone, supported by a summary of key spectroscopic

data and detailed experimental methodologies cited in seminal literature. The guide is intended

to serve as a comprehensive resource for researchers engaged in natural product chemistry,

medicinal chemistry, and drug development.

Chemical Structure
Tingenone is chemically classified as a pentacyclic triterpenoid with a quinone-methide core.

Its systematic IUPAC name is (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-

hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione[1]. The molecule is also known

by several synonyms, including Maitenin and Tingenin A[1].

The structure of Tingenone was elucidated through extensive spectroscopic analysis and

chemical correlation studies. It is structurally related to other well-known triterpenoids like

celastrol and pristimerin[2]. A key structural feature of Tingenone is that it is considered to be

20-decarboxy-21-oxocelastrol[2].
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Table 1: Physicochemical and Spectroscopic Data for
Tingenone

Property Value Source

Molecular Formula C₂₈H₃₆O₃ PubChem

Molecular Weight 420.58 g/mol PubChem

IUPAC Name

(6aS,6bS,8aS,11R,12aR,14aR

)-3-hydroxy-4,6a,6b,8a,11,14a-

hexamethyl-

7,8,9,11,12,12a,13,14-

octahydropicene-2,10-dione

PubChem

CAS Number 50802-21-6 PubChem

Appearance Orange pigment Delle Monache et al., 1973

Melting Point 182-183 °C Delle Monache et al., 1973

¹H NMR (CDCl₃, δ)

Signals for aromatic, vinyl,

secondary, and tertiary methyl

protons have been reported.

Delle Monache et al., 1973

¹³C NMR (CDCl₃, δ)

Characteristic signals for

quinone, ketone, and terpenoid

carbons.

(Data inferred from structure)

Infrared (IR) νₘₐₓ

Bands corresponding to

hydroxyl, carbonyl (ketone and

quinone) groups.

Delle Monache et al., 1973

Mass Spectrometry (MS)

Molecular ion peak and

characteristic fragmentation

pattern.

Delle Monache et al., 1973

Stereochemistry
The stereochemistry of Tingenone is a critical aspect of its molecular identity and biological

activity. The molecule possesses multiple chiral centers, leading to a specific three-dimensional

arrangement of its atoms. The absolute configuration of these stereocenters has been
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determined as (6aS,6bS,8aS,11R,12aR,14aR), as defined by the Cahn-Ingold-Prelog priority

rules[1].

The determination of this specific stereochemistry was achieved through a combination of

spectroscopic techniques, likely including Nuclear Magnetic Resonance (NMR) spectroscopy

with chiral shift reagents, and potentially Circular Dichroism (CD) spectroscopy, which is highly

sensitive to the chiral environment of a molecule. While a specific X-ray crystal structure of

Tingenone itself is not readily available in public databases, the elucidation of its

stereochemistry was rigorously established in the foundational studies of this compound.

Experimental Protocols
The following sections outline the generalized experimental methodologies that would have

been employed in the isolation and structural elucidation of Tingenone, based on standard

practices in natural product chemistry from the era of its discovery. For precise details, it is

imperative to consult the primary literature, notably F. Delle Monache, et al., J. Chem. Soc.,

Perkin Trans. 1, 1973, and F. Delle Monache, et al., Gazzetta Chimica Italiana, 1972.

Isolation of Tingenone
Tingenone has been isolated from various plant species, particularly from the Celastraceae

and Hippocrateaceae families[2]. A general protocol for its extraction and isolation would

involve the following steps:

Caption: Generalized workflow for the isolation of Tingenone.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

Sample Preparation: A few milligrams of purified Tingenone would be dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C spectra.

2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for assigning the
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proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS):

Technique: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.

Sample Preparation: A dilute solution of Tingenone in a suitable volatile solvent (e.g.,

methanol or acetonitrile) would be prepared.

Analysis: The analysis would provide the accurate mass of the molecular ion, confirming the

molecular formula, and the fragmentation pattern would offer valuable clues about the

structural components of the molecule.

Infrared (IR) Spectroscopy:

Technique: Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation: The sample could be prepared as a KBr pellet or as a thin film on a salt

plate (e.g., NaCl or KBr).

Analysis: The IR spectrum would reveal the presence of key functional groups, such as

hydroxyl (-OH) and carbonyl (C=O) stretches, characteristic of the quinone and ketone

moieties in Tingenone.

Circular Dichroism (CD) Spectroscopy:

Purpose: To provide information about the stereochemical features of the molecule.

Sample Preparation: A solution of Tingenone of a known concentration would be prepared in

a suitable transparent solvent (e.g., methanol or acetonitrile).

Analysis: The CD spectrum, which measures the differential absorption of left and right

circularly polarized light, would exhibit characteristic Cotton effects that are dependent on the

absolute configuration of the chiral centers.

Logical Relationships in Structure Elucidation
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The determination of Tingenone's complex structure is a logical process that integrates data

from various analytical techniques. The following diagram illustrates the relationships between

the experimental data and the deduced structural features.

Experimental Data Deduced Structural Information

Mass Spectrometry Molecular Formula: C₂₈H₃₆O₃ Molecular Formula

Infrared Spectroscopy Presence of -OH and C=O groups Functional Groups
(Hydroxyl, Ketone, Quinone)

NMR Spectroscopy ¹H-¹H connectivity (COSY)
¹H-¹³C connectivity (HSQC/HMBC) Pentacyclic Triterpene Skeleton

Absolute Stereochemistry
(6aS,6bS,8aS,11R,12aR,14aR)Circular Dichroism Chiral environment

Absolute Configuration

Final Structure of Tingenone

Click to download full resolution via product page

Caption: Logical flow from experimental data to the final structure of Tingenone.

Conclusion
The chemical structure and stereochemistry of Tingenone have been unequivocally

established through a combination of rigorous chemical and spectroscopic methods. This guide

has summarized the key structural features, provided a compilation of important data, and

outlined the experimental approaches typically used for the characterization of such complex

natural products. A thorough understanding of Tingenone's structure and stereochemistry is

fundamental for any further research into its synthesis, derivatization, and biological evaluation.

For professionals in drug development, this information is critical for understanding its

mechanism of action and for the design of novel therapeutic agents based on its scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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